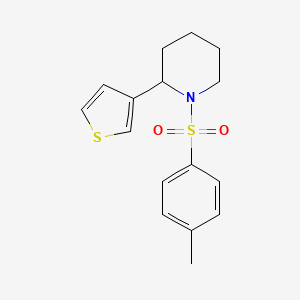

2-(Thiophen-3-yl)-1-tosylpiperidine

Beschreibung

2-(Thiophen-3-yl)-1-tosylpiperidine is a heterocyclic compound featuring a piperidine core substituted with a thiophen-3-yl group at the 2-position and a tosyl (p-toluenesulfonyl) group at the 1-position. The tosyl group enhances stability and may act as a protective group during synthesis.

This compound is structurally analogous to bioactive molecules studied in medicinal chemistry, particularly those targeting central nervous system (CNS) disorders or microbial infections. For instance, pyridine and thiophene-containing derivatives, such as those reported by Chen et al. (2006), demonstrate antimicrobial activity linked to their electron-rich aromatic systems . Similarly, Ghorab et al.

Eigenschaften

Molekularformel |

C16H19NO2S2 |

|---|---|

Molekulargewicht |

321.5 g/mol |

IUPAC-Name |

1-(4-methylphenyl)sulfonyl-2-thiophen-3-ylpiperidine |

InChI |

InChI=1S/C16H19NO2S2/c1-13-5-7-15(8-6-13)21(18,19)17-10-3-2-4-16(17)14-9-11-20-12-14/h5-9,11-12,16H,2-4,10H2,1H3 |

InChI-Schlüssel |

XSBGTEGUTCKLBW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CSC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-Tosylpiperidin-2-yl-(3-thienyl)methan umfasst typischerweise die folgenden Schritte:

Bildung des Piperidinrings: Der Piperidinring kann durch verschiedene Verfahren synthetisiert werden, einschließlich der Reduktion von Pyridin oder der Cyclisierung geeigneter Vorläufer.

Einführung der Tosylgruppe: Der Piperidinring wird dann mit Tosylchlorid (p-Toluolsulfonylchlorid) in Gegenwart einer Base wie Pyridin oder Triethylamin tosyliert.

Anlagerung des Thiophenrings: Der Thiophenring kann durch eine Kupplungsreaktion, wie z. B. eine Suzuki-Miyaura-Kupplung, unter Verwendung eines Thiophenboronsäurederivats und eines geeigneten Palladiumkatalysators eingeführt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion von 1-Tosylpiperidin-2-yl-(3-thienyl)methan kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren, Hochdurchsatz-Screening zur Optimierung des Katalysators und effiziente Reinigungsverfahren wie Kristallisation oder Chromatographie.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-Tosylpiperidin-2-yl-(3-thienyl)methan hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.

Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.

Medizin: Auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere als Gerüst für die Entwicklung neuer Therapeutika.

Industrie: In der Produktion von Materialien mit spezifischen elektronischen Eigenschaften verwendet, wie z. B. organische Halbleiter und Leuchtdioden.

Wirkmechanismus

Der Wirkmechanismus von 1-Tosylpiperidin-2-yl-(3-thienyl)methan hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit verschiedenen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, durch Bindungsinteraktionen interagieren, die durch die Thiophen- und Piperidinringe ermöglicht werden. Die Tosylgruppe kann die elektronischen Eigenschaften der Verbindung beeinflussen, was ihre Reaktivität und Bindungsaffinität beeinflusst.

Wissenschaftliche Forschungsanwendungen

2-(Thiophen-3-yl)-1-tosylpiperidine has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Wirkmechanismus

The mechanism of action of 2-(Thiophen-3-yl)-1-tosylpiperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the thiophene and piperidine rings. The tosyl group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The structural uniqueness of 2-(Thiophen-3-yl)-1-tosylpiperidine lies in its combination of a piperidine backbone, thiophene ring, and tosyl group. Key comparisons with analogs include:

| Compound | Core Structure | Substituents | Key Functional Groups | Reference |

|---|---|---|---|---|

| 2-(Thiophen-3-yl)-1-tosylpiperidine | Piperidine | Thiophen-3-yl, Tosyl | Sulfonamide, Aromatic | N/A |

| 2-Amino-4-(substituted phenyl)pyridine | Pyridine | Amino, Chloro, Aryl | Amino, Halogen | Dinakaran et al. (2012) |

| Thiophene-pyridine hybrids | Pyridine-Thiophene | Hydroxy, Methyl | Aromatic, Hydroxy | Chen et al. (2006) |

| Tosyl-piperazine derivatives | Piperazine | Tosyl, Aryl | Sulfonamide, Aromatic | Ghorab et al. (2009) |

Key Observations :

- The tosyl group enhances metabolic stability compared to amino or hydroxy substituents in analogs .

- Thiophene’s electron-rich nature may improve binding affinity in biological targets compared to purely aliphatic substituents .

Physicochemical Properties

Hypothetical data based on structural analogs:

| Property | 2-(Thiophen-3-yl)-1-tosylpiperidine | 2-Amino-4-(substituted phenyl)pyridine | Tosyl-piperazine derivatives |

|---|---|---|---|

| Molecular Weight (g/mol) | ~335 | ~280–310 | ~300–340 |

| logP | ~2.8 | ~1.5–2.2 | ~2.5–3.0 |

| Solubility (mg/mL) | <0.1 (aqueous) | 0.5–1.0 (aqueous) | <0.1 (aqueous) |

Analysis :

- Higher logP of the target compound suggests improved membrane permeability compared to amino-substituted pyridines .

- Low solubility is a common limitation for sulfonamide-containing compounds, necessitating formulation strategies .

Biologische Aktivität

2-(Thiophen-3-yl)-1-tosylpiperidine is an organic compound that features a piperidine ring with a thiophene moiety at the 2-position and a tosyl group at the 1-position. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various neurotransmitter systems.

Chemical Structure and Properties

The structural characteristics of 2-(Thiophen-3-yl)-1-tosylpiperidine contribute to its biological activity. The thiophene ring enhances the compound's electronic properties, while the tosyl group increases its reactivity and solubility in organic solvents.

Biological Activity

Preliminary studies indicate that compounds similar to 2-(Thiophen-3-yl)-1-tosylpiperidine may interact with serotonin receptors and other neurotransmitter systems, which are crucial for developing therapeutic agents. The following table summarizes potential biological targets and activities associated with this compound:

| Biological Target | Activity | Reference |

|---|---|---|

| Serotonin Receptors | Binding affinity and modulation of serotonin levels | |

| Dopamine Receptors | Potential dopaminergic activity | |

| Neurotransmitter Systems | Interaction studies suggest modulation of neurotransmission |

Case Studies

Several studies have explored the biological implications of similar piperidine derivatives. For instance:

- Serotonin Receptor Modulation : A study demonstrated that piperidine derivatives can selectively bind to serotonin receptors, influencing mood regulation and anxiety levels. This suggests that 2-(Thiophen-3-yl)-1-tosylpiperidine may have similar effects.

- Dopaminergic Activity : Research on structurally related compounds indicates potential dopaminergic activity, which could be beneficial in treating disorders such as Parkinson's disease or schizophrenia.

- Neurotransmitter Interaction : Interaction studies have shown that derivatives with similar structures can affect neurotransmitter release and uptake, highlighting their potential as therapeutic agents for neurological conditions.

The synthesis of 2-(Thiophen-3-yl)-1-tosylpiperidine typically involves palladium-catalyzed reactions, which facilitate the selective introduction of functional groups while maintaining the integrity of the piperidine structure . The proposed mechanism involves:

- Palladium-Catalyzed Cyclization : This method allows for efficient formation of complex bicyclic structures commonly found in natural products.

- Reactivity Enhancement through Tosylation : The tosyl group enhances electrophilicity, making the compound more reactive towards nucleophiles, which could facilitate interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.